16alpha-hydroxyandrost-4-ene-3,17-dione is a 16alpha-hydroxy steroid, a 3-oxo steroid, a 17-oxo steroid, an androstanoid and a secondary alpha-hydroxy ketone. It has a role as a mouse metabolite.
16alpha-Hydroxyandrostenedione
CAS No.: 63-02-5
Cat. No.: VC20875682
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63-02-5 |
|---|---|
| Molecular Formula | C19H26O3 |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
| Standard InChI | InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 |
| Standard InChI Key | SSBCZTXGVMMZOT-NBBHSKLNSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |
| SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |
Introduction
Chemical Properties and Structure
16alpha-Hydroxyandrostenedione possesses distinctive chemical properties that dictate its behavior in biological systems and laboratory settings. Understanding these properties is essential for researchers working with this compound in various applications.
Molecular Characteristics
The compound has a molecular formula of C19H26O3 with a molecular weight of 302.4 g/mol. Its structure contains a steroid backbone with two ketone groups at positions 3 and 17, and a hydroxyl group at position 16 in the alpha orientation. This specific arrangement contributes to its unique chemical and biochemical properties.
Physical and Chemical Properties
16alpha-Hydroxyandrostenedione exists as a solid at standard conditions. It is characterized by limited water solubility, being practically insoluble in aqueous solutions. This hydrophobic nature is typical of steroid compounds and influences its distribution in biological compartments, primarily locating it in cellular membranes and cytoplasm.
Structural Identifiers
The compound can be precisely identified using several chemical identifiers as presented in Table 1.
Table 1: Structural Identifiers of 16alpha-Hydroxyandrostenedione
| Identifier Type | Value/Description |
|---|---|
| Molecular Formula | C19H26O3 |
| Molecular Weight | 302.4 g/mol |
| InChI | InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-16,21H,3-8,10H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4=O)O)C |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC@HO)C |
Biochemical Role and Metabolic Pathways
16alpha-Hydroxyandrostenedione plays significant roles in steroid metabolism and endocrine function. Its position in the steroid metabolic pathway and its involvement in hormone synthesis make it an important compound for understanding hormonal regulation.
Aromatization and Estrogen Formation
One of the critical biochemical transformations involving 16alpha-Hydroxyandrostenedione is its aromatization to form estrogens. Research has demonstrated that this compound can undergo aromatization in human placental microsomes, contributing to estrogen biosynthesis. Studies comparing the aromatization of androstenedione and 16alpha-hydroxyandrostenedione have provided insights into their relative efficiencies in estrogen formation .
When incubated with human placental microsomes, 16alpha-hydroxyandrostenedione showed distinct kinetic parameters compared to androstenedione. The Michaelis constant (Km) for 16alpha-hydroxyandrostenedione ranged from 0.75 to 1.24 μmol/l, while its maximum reaction velocity (Vmax) was between 28 and 69 pmol product/min/mg protein. These values indicate that 16alpha-hydroxyandrostenedione is less efficiently aromatized compared to androstenedione, which exhibited a Km of 0.10-0.15 μmol/l and Vmax of 71-145 pmol product/min/mg protein .
Role in Fetal Development
The presence and metabolism of 16alpha-hydroxyandrostenedione in fetal circulation are significant for understanding fetal development and placental function. Studies on the steroid metabolome in umbilical cord blood have detected 16alpha-hydroxyandrostenedione, providing evidence for its role in fetal-placental steroid metabolism .
Research has shown that there are measurable levels of 16alpha-hydroxyandrostenedione in umbilical cord blood, with observed differences between arterial and venous samples. This suggests active metabolism and transportation of this steroid between fetal and placental compartments, highlighting its physiological relevance during pregnancy .
Research Findings and Applications
Scientific investigations into 16alpha-hydroxyandrostenedione have revealed various potential applications in medical research and clinical contexts. Its unique structural and functional properties make it valuable for exploring hormonal mechanisms and developing therapeutic approaches.
Endocrinological Research
The compound has significant relevance in endocrinology research, particularly for understanding steroid metabolism and hormonal regulation. Studies investigating the aromatization of 16alpha-hydroxyandrostenedione provide insights into estrogen biosynthesis mechanisms, which are crucial for understanding hormonal imbalances and related conditions .
Comparative studies between 16alpha-hydroxyandrostenedione and androstenedione have revealed interesting patterns of inhibition. When both substrates were incubated together with placental microsomes, they appeared to inhibit each other's aromatization, with the 16-deoxy compound (androstenedione) being the more potent inhibitor. These findings have implications for understanding the regulation of estrogen biosynthesis and hormonal homeostasis .
Oncological Implications
Research suggests potential applications of 16alpha-hydroxyandrostenedione and its metabolites in oncology, particularly concerning hormone-sensitive cancers. The ability of the compound and its derivatives to modulate androgen receptor activity makes it relevant for research on prostate cancer and other malignancies where androgen signaling plays a role.
Metabolic Disorders Research
The involvement of 16alpha-hydroxyandrostenedione in androgen metabolism pathways makes it relevant for research on metabolic disorders such as polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH). Understanding its metabolic fate and biological activities can contribute to developing insights into these conditions and potential therapeutic strategies.
Table 2: Research Applications of 16alpha-Hydroxyandrostenedione
| Application Area | Research Focus | Relevance |
|---|---|---|
| Endocrinology | Aromatization mechanisms | Understanding estrogen biosynthesis |
| Fetal-Placental Physiology | Steroid metabolism in pregnancy | Fetal development and placental function |
| Oncology | Androgen receptor modulation | Hormone-sensitive cancer research |
| Metabolic Disorders | Androgen metabolism | PCOS and CAH investigations |
Analytical Methods and Detection
The accurate detection and quantification of 16alpha-hydroxyandrostenedione in biological samples are essential for research and clinical applications. Various analytical methods have been developed and employed for this purpose.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly used techniques for detecting and measuring 16alpha-hydroxyandrostenedione in biological samples. These methods offer high sensitivity and specificity, allowing for accurate quantification even at low concentrations .
Immunoassay Methods
Immunoassay-based methods, including enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), have been developed for detecting 16alpha-hydroxyandrostenedione. These methods rely on specific antibodies that recognize the compound with high affinity, enabling its detection in complex biological matrices.
Sample Preparation and Extraction
Effective sample preparation and extraction methods are crucial for accurate analysis of 16alpha-hydroxyandrostenedione. Depending on the biological sample type, various extraction procedures using organic solvents, solid-phase extraction, or liquid-liquid extraction are employed to isolate the compound from interfering substances before analysis .
Physiological Significance
The presence and metabolism of 16alpha-hydroxyandrostenedione in biological systems have significant physiological implications, particularly in the context of steroid hormone biosynthesis and metabolism.
Role in Pregnancy and Fetal Development
16alpha-hydroxyandrostenedione plays a notable role during pregnancy and fetal development. Studies on umbilical cord blood have detected this compound, with observed differences in concentrations between arterial and venous samples. These findings suggest active metabolism and transport of the steroid between fetal and placental compartments .
The detection of negative arteriovenous differences for 16alpha-hydroxyandrostenedione in umbilical cord blood indicates that this compound is predominantly produced in the placenta and transported to the fetus. This pattern differs from other steroids, highlighting the unique metabolic fate of 16alpha-hydroxyandrostenedione in the fetal-placental unit .
Estrogen Biosynthesis Pathway
16alpha-hydroxyandrostenedione serves as an important intermediate in the biosynthesis of estrogens, particularly estriol. The aromatization of 16alpha-hydroxyandrostenedione leads to the formation of 16alpha-hydroxyestrone, which can be further metabolized to estriol. This pathway is especially significant during pregnancy, when estriol production is substantially increased .
Research comparing the aromatization efficiencies of 16alpha-hydroxyandrostenedione and androstenedione has revealed interesting metabolic patterns. Despite the lower efficiency of 16alpha-hydroxyandrostenedione aromatization compared to androstenedione, the high concentration of 16alpha-hydroxy precursors in fetal circulation contributes significantly to estrogen production during pregnancy .
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